

5-Bromoimidazo[1,2-a]pyrazine molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1206681

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An In-depth Technical Guide to 5-Bromoimidazo[1,2-a]pyrazine

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **5-Bromoimidazo[1,2-a]pyrazine**, a heterocyclic compound of interest to researchers and professionals in drug development.

Core Molecular Attributes

5-Bromoimidazo[1,2-a]pyrazine is a brominated derivative of the imidazo[1,2-a]pyrazine core structure. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₆ H ₄ BrN ₃	[1][2]
Molecular Weight	198.02 g/mol	[1]
Monoisotopic Mass	196.95886 Da	[2]
CAS Number	87597-26-0	[1]
InChI Key	VNOIGNRRWFGLBD-UHFFFAOYSA-N	[2]

Synthesis Protocols

The synthesis of **5-Bromoimidazo[1,2-a]pyrazine** can be achieved through the bromination of the parent imidazo[1,2-a]pyrazine scaffold. Below is a representative experimental protocol derived from general procedures for the bromination of related heterocyclic compounds.

Experimental Protocol: Bromination of Imidazo[1,2-a]pyrazine

Objective: To synthesize **5-Bromoimidazo[1,2-a]pyrazine** via electrophilic bromination of imidazo[1,2-a]pyrazine.

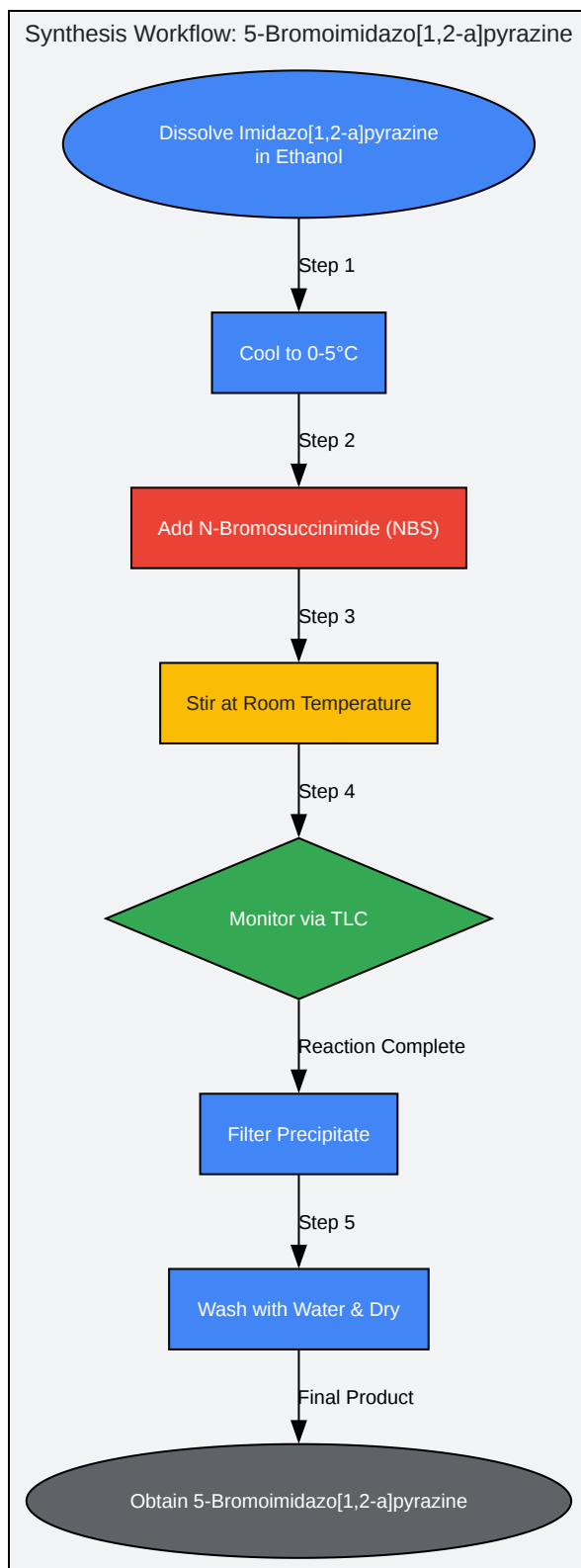
Materials:

- Imidazo[1,2-a]pyrazine
- N-Bromosuccinimide (NBS)
- Ethanol
- Stirring apparatus
- Ice bath
- Filtration apparatus

Procedure:

- A solution of imidazo[1,2-a]pyrazine (1 mmol) is prepared in ethanol in a round-bottom flask.
- The flask is cooled in an ice bath to 0-5°C.
- N-Bromosuccinimide (NBS) (1.2 mmol) is added portion-wise to the stirred solution.
- The reaction mixture is stirred and allowed to gradually warm to room temperature.
- The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Upon completion, the precipitated solid product is collected by filtration.

- The solid is washed with cold water and dried under a vacuum to yield the final product, **5-Bromoimidazo[1,2-a]pyrazine**.



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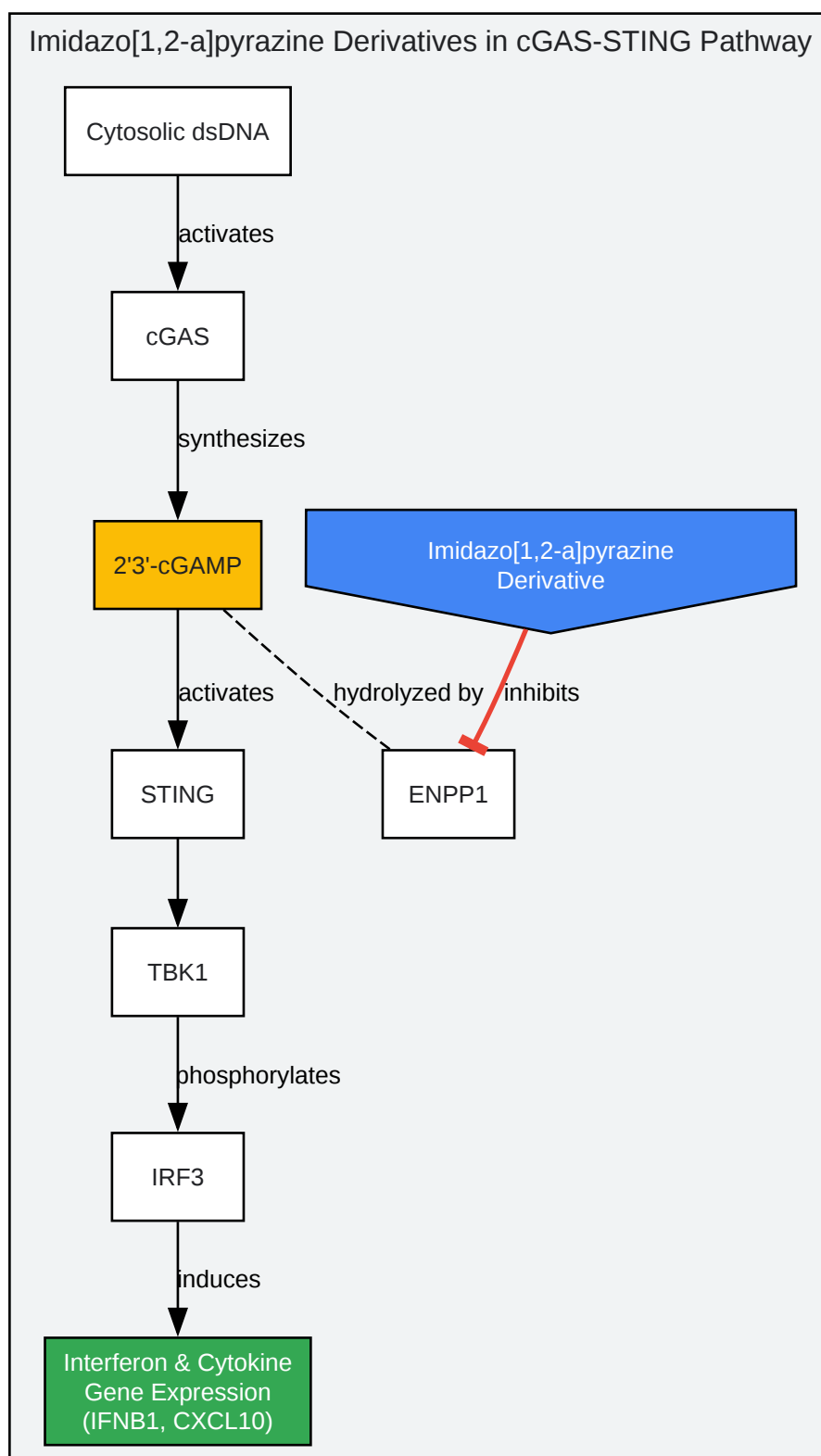
Synthesis Workflow Diagram

Role in Drug Discovery and Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] These compounds have been investigated as inhibitors of various enzymes and as potential therapeutic agents.

Inhibition of the cGAS-STING Pathway

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[4] ENPP1 is a negative regulator of the cGAS-STING signaling pathway, which is crucial for innate immune responses. [4] By inhibiting ENPP1, these compounds can enhance the STING pathway's downstream signaling, leading to increased expression of target genes like IFNB1 and CXCL10, which can stimulate an anti-tumor immune response.[4]



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Modulation of the cGAS-STING Pathway

Other Therapeutic Applications

- **Antibacterial Agents:** Derivatives of 8-amino imidazo[1,2-a]pyrazine have been developed as inhibitors of the VirB11 ATPase HP0525, which is a critical component of the bacterial type IV secretion system. This makes them potential candidates for new antibacterial agents.[5][6]
- **Antiviral Activity:** An imidazo[1,2-a]pyrazine derivative, designated A4, has been identified as a potential inhibitor of the influenza virus nucleoprotein (NP). It was shown to induce clustering of the viral NP and prevent its accumulation in the nucleus, demonstrating broad-spectrum anti-influenza activity.[7]
- **Anticancer Properties:** Certain imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing significant effects.[8]

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